Diethyl (3-methyl-1-phenylpent-3-en-2-yl)phosphonate
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Overview
Description
Diethyl (3-methyl-1-phenylpent-3-en-2-yl)phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-methyl-1-phenylpent-3-en-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions usually involve heating the reactants in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-methyl-1-phenylpent-3-en-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (3-methyl-1-phenylpent-3-en-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of diethyl (3-methyl-1-phenylpent-3-en-2-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to inhibit or activate specific enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl (3-methyl-1-phenylpent-3-en-2-yl)phosphonate: Unique due to its specific alkene and phenyl substituents.
Diethyl phosphite: A simpler phosphonate ester without the alkene and phenyl groups.
Dimethyl methylphosphonate: Another phosphonate ester with different alkyl groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the phenyl group and the alkene moiety allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62491-58-1 |
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Molecular Formula |
C16H25O3P |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
(2-diethoxyphosphoryl-3-methylpent-3-enyl)benzene |
InChI |
InChI=1S/C16H25O3P/c1-5-14(4)16(13-15-11-9-8-10-12-15)20(17,18-6-2)19-7-3/h5,8-12,16H,6-7,13H2,1-4H3 |
InChI Key |
DAFSQPSPJJHBEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)C(=CC)C)OCC |
Origin of Product |
United States |
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